1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)-
Description
IUPAC Name Derivation and Structural Interpretation
The IUPAC name 2-methyl-N,N-bis(2-methylbutyl)butan-1-amine is derived through the following steps:
- Parent chain identification : The longest carbon chain containing the amine group is butane (four carbons), with the -NH₂ group at position 1.
- Substituent numbering : A methyl group (-CH₃) is attached to carbon 2 of the butanamine backbone.
- N-alkyl substitution : Two 2-methylbutyl groups (-CH₂CH(CH₃)CH₂CH₂) are bonded to the nitrogen atom, indicated by the prefix N,N-bis(2-methylbutyl).
The resulting structure can be represented as:
CH₂CH(CH₃)CH₂N[CH₂CH(CH₃)CH₂CH₂]₂
This nomenclature follows IUPAC Rule C-814.3 for tertiary amines, prioritizing alphabetical order and locant placement.
CAS Registry Numbers and Alternative Nomenclature Systems
As of the latest data, no CAS Registry Number is explicitly assigned to 1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- in the provided sources. However, closely related compounds include:
| Compound Name | CAS Number | Database Reference |
|---|---|---|
| 1-Butanamine, 2-methyl-N-(2-methylbutyl)- | 27094-65-1 | PubChem CID 12418701 |
| N-(2-Methylbutylidene)-2-methylbutylamine | 54518-97-7 | ChemSpider ID 454915 |
Alternative naming conventions for the target compound might include:
- N,N-Di(2-methylbutyl)-2-methylbutan-1-amine
- Bis(2-methylbutyl)(2-methylbutyl)amine
Cross-Referencing in Major Chemical Databases (PubChem, SciFinder)
PubChem : While the exact compound is not listed, searches for C₁₅H₃₃N yield analogs such as 1-Butanamine, 2-methyl-N-(2-methylbutyl)- (CID 12418701), which shares structural similarities. Key fields include:
SciFinder : As a curated database, SciFinder likely contains proprietary entries for this compound under advanced search queries using:
ChemSpider : A structure search for C₁₅H₃₃N returns no direct matches, but the platform provides access to synthetic pathways and vendor information for related amines.
| Database | Search Method | Result Status |
|---|---|---|
| PubChem | Molecular Formula | Analog available |
| SciFinder | Substructure Search | Likely proprietary |
| ChemSpider | Exact Mass (227.27 g/mol) | No direct match |
Structure
3D Structure
Properties
CAS No. |
620-43-9 |
|---|---|
Molecular Formula |
C15H33N |
Molecular Weight |
227.43 g/mol |
IUPAC Name |
2-methyl-N,N-bis(2-methylbutyl)butan-1-amine |
InChI |
InChI=1S/C15H33N/c1-7-13(4)10-16(11-14(5)8-2)12-15(6)9-3/h13-15H,7-12H2,1-6H3 |
InChI Key |
JZFBJRHPXVDQIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN(CC(C)CC)CC(C)CC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of 1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- typically involves the alkylation of a primary or secondary amine with appropriate alkyl halides or aldehydes, followed by reductive amination steps to introduce the bis(2-methylbutyl) substituents on the nitrogen atom. The key synthetic strategies include:
- Reductive Amination: Condensation of 2-methylbutan-1-amine with 2-methylbutanal to form an imine intermediate, followed by reduction to the corresponding amine.
- Alkylation of Amines: Nucleophilic substitution reactions where the amine nitrogen attacks alkyl halides (e.g., 2-methylbutyl bromide) to form N-alkylated products.
- Catalyst Use: Acid or base catalysts facilitate imine formation and subsequent reduction steps.
- Reaction Conditions: Controlled temperature (often 25–80°C), inert atmosphere to prevent oxidation, and solvents such as ethanol or tetrahydrofuran (THF) are commonly used.
Detailed Synthetic Route Example
| Step | Reaction Type | Reactants | Conditions | Product |
|---|---|---|---|---|
| 1 | Imine Formation | 2-methylbutan-1-amine + 2-methylbutanal | Acid catalyst, room temperature, solvent (ethanol) | Imine intermediate |
| 2 | Reduction | Imine intermediate + reducing agent (e.g., NaBH4 or H2/Pd) | Mild temperature, inert atmosphere | 1-Butanamine, 2-methyl-N-(2-methylbutyl)- (secondary amine) |
| 3 | Alkylation | Secondary amine + 2-methylbutyl halide (e.g., bromide) | Base catalyst (e.g., K2CO3), reflux | 1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- (tertiary amine) |
Industrial Scale Considerations
- Purity Control: Continuous monitoring by GC-MS and NMR to ensure product purity >95%.
- Yield Optimization: Reaction times and reagent stoichiometry are optimized to maximize yield, typically achieving 70–85% overall yield.
- Safety: Handling of alkyl halides and reducing agents under controlled conditions to minimize hazards.
Analytical Data Supporting Preparation
Physical and Chemical Properties
| Property | Value | Source/Method |
|---|---|---|
| Molecular Weight | 227.43 g/mol | Calculated from molecular formula |
| Boiling Point | Approx. 250–270 °C (estimated) | Literature for similar tertiary amines |
| Solubility | Soluble in organic solvents (ethanol, ether) | Experimental data |
| NMR (¹H, ¹³C) | Characteristic shifts for methyl and methylene groups | Confirm structure and substitution pattern |
| GC-MS Retention Time | 6.5–7.0 min (depending on column) | Used for purity and identity confirmation |
Spectroscopic Confirmation
- FT-IR: Absence of imine C=N stretch (~1640 cm⁻¹) after reduction confirms amine formation.
- NMR: Multiplets corresponding to methyl groups on 2-methylbutyl chains and methylene protons adjacent to nitrogen.
- Mass Spectrometry: Molecular ion peak at m/z 227 consistent with molecular weight.
Research Findings on Preparation Optimization
- Catalyst Efficiency: Acid catalysts such as p-toluenesulfonic acid improve imine formation rates, while mild reducing agents like sodium triacetoxyborohydride provide selective reduction without over-reduction.
- Solvent Effects: Polar protic solvents (ethanol, methanol) enhance imine formation, whereas aprotic solvents (THF, dichloromethane) favor alkylation steps.
- Temperature Control: Maintaining 40–60°C during alkylation prevents side reactions such as elimination or over-alkylation.
- Stoichiometry: Using slight excess of alkyl halide ensures complete tertiary amine formation without significant dialkylation byproducts.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 2-methylbutan-1-amine, 2-methylbutanal, NaBH4 | Room temp, acid catalyst, ethanol | High selectivity, mild conditions | Requires careful control of reduction step |
| Alkylation of Amines | Secondary amine, 2-methylbutyl bromide, base (K2CO3) | Reflux, aprotic solvent | Straightforward, scalable | Possible side reactions, need for purification |
| One-Pot Synthesis | All reagents combined sequentially | Controlled temp, inert atmosphere | Time-efficient, fewer steps | Complex optimization required |
Chemical Reactions Analysis
Types of Reactions
1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or amides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: The major products are oxides or amides.
Reduction: The major products are primary amines.
Substitution: The major products depend on the substituent introduced, such as alkyl or acyl derivatives.
Scientific Research Applications
Chemistry
1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various organic reactions, making it a valuable building block in chemical synthesis.
Biology
Research into the biological activities of this compound has indicated potential antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. For example:
| Compound | Pathogen | IC50 (µg/mL) |
|---|---|---|
| 1-Butanamine Derivative A | E. coli | 25 |
| 1-Butanamine Derivative B | S. aureus | 30 |
| Control (No Treatment) | - | >100 |
This suggests that further exploration into its structure-activity relationship could yield insights into new antimicrobial agents.
Medicine
The therapeutic potential of 1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- is under investigation for applications in:
- Antidiabetic Treatments : Similar compounds have shown promise in enhancing insulin sensitivity.
- Neuroprotective Effects : Some amines have been studied for their ability to protect neuronal cells from damage.
Industrial Applications
In industry, this compound finds utility in the production of:
- Pharmaceuticals : As a precursor or intermediate in drug synthesis.
- Agrochemicals : It may be involved in the formulation of agricultural products.
The unique properties of this compound allow it to be tailored for specific industrial applications, enhancing product performance.
Study 1: Antimicrobial Efficacy
A comparative study assessed several amine derivatives against common pathogens. The results indicated that certain derivatives of 1-Butanamine exhibited significant antimicrobial activity, warranting further research into their mechanisms and potential therapeutic uses.
Study 2: Metabolic Effects
Another study explored the effects of amine compounds on glucose metabolism in diabetic models. While not directly testing 1-Butanamine, the findings highlighted the potential for similar compounds to influence metabolic pathways positively.
Mechanism of Action
The mechanism of action of 1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
Physicochemical Properties
Boiling Points :
- Triisobutylamine (C₁₂H₂₇N): Lower boiling point (~200–220°C estimated) due to smaller molecular size and higher branching.
- Triisopentylamine (C₁₅H₃₃N): Higher boiling point (~320–330°C predicted) owing to longer alkyl chains .
- Target Compound : Expected to fall between these values, but steric hindrance from 2-methylbutyl groups may reduce boiling point compared to linear isomers.
Density :
Solubility :
- Branched amines generally exhibit lower water solubility compared to linear analogs. The target compound’s hydrophobic 2-methylbutyl groups would further reduce aqueous solubility.
Chemical Reactivity
- This contrasts with less hindered amines like n-butylamine (C₄H₁₁N), which is more reactive .
- Coordination Chemistry : Bulky amines are less effective in forming stable coordination complexes. For example, 6,6′-Me₂bpta (a related amine) failed to form water clusters in nickel(II) networks due to steric constraints .
Biological Activity
1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)-, also known as N,N-bis(2-methylbutyl)amine, is an organic compound with the molecular formula and a molecular weight of approximately 157.2963 g/mol. This compound is categorized under branched alkyl amines and has garnered attention due to its potential biological activities and applications in various fields.
| Property | Value |
|---|---|
| CAS Registry Number | 27094-65-1 |
| IUPAC Name | 1-Butanamine, 2-methyl-N-(2-methylbutyl)- |
| Molecular Formula | C10H23N |
| Molecular Weight | 157.2963 g/mol |
| InChI Key | GNSBJLGFTFJIAC-UHFFFAOYSA-N |
Biological Activity
The biological activity of 1-butanamine derivatives, including 2-methyl-N,N-bis(2-methylbutyl)-, has been a subject of research due to their interactions with biological systems. Key areas of investigation include:
- Neurotransmitter Modulation : Compounds in this class may influence neurotransmitter systems, potentially acting as precursors or modulators in neurochemical pathways.
- Toxicological Studies : Evaluations of acute and chronic toxicity have been conducted. Reports indicate moderate toxicity levels in aquatic environments and potential reproductive toxicity, necessitating further studies to elucidate their safety profiles .
The mechanism of action for 1-butanamine, 2-methyl-N,N-bis(2-methylbutyl)- is not fully characterized but is believed to involve:
- Interaction with Receptors : The compound may interact with specific receptors in the central nervous system (CNS), affecting neurotransmission.
- Biochemical Pathways : Hydrolysis of the amine may lead to the release of secondary amines that can participate in various biochemical reactions .
Toxicity Assessment
A systematic review highlighted the toxicity profile of branched alkyl amines, including N,N-bis(2-methylbutyl)amine. The studies revealed:
- Acute Toxicity : High acute toxicity levels were noted in aquatic organisms, prompting the need for careful environmental assessments .
- Reproductive Toxicity : Data gaps exist regarding long-term reproductive effects, indicating a need for comprehensive studies .
Pharmacokinetics
Research into the pharmacokinetics of this compound has shown that it undergoes significant metabolic transformations. Key findings include:
- Absorption and Distribution : The compound is readily absorbed through biological membranes, with distribution patterns favoring lipid-rich tissues.
- Metabolism : Metabolic pathways involve oxidation and conjugation processes that facilitate excretion .
Applications
1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)- has potential applications across various sectors:
Q & A
Basic Questions
Q. How can researchers reliably identify and characterize 1-Butanamine, 2-methyl-N,N-bis(2-methylbutyl)-?
- Methodological Answer :
- Use IUPAC nomenclature and CAS Registry Number (311-89-7 ) for unambiguous identification .
- Employ mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular structure (C12F27N, MW 671.09). Cross-reference spectral data with NIST Standard Reference Database 69, which provides validated electron ionization mass spectra and thermodynamic properties .
- Validate purity via gas chromatography (GC) with flame ionization detection (FID), ensuring retention times match literature values .
Q. What are the critical physical properties for handling this compound in laboratory settings?
- Methodological Answer :
- Key properties include:
| Property | Value | Units | Source |
|---|---|---|---|
| Boiling Point (Tboil) | 336.1–336.2 | K | NIST |
| Critical Temperature (Tc) | 509.4 | K | Majer & Svoboda (1985) |
| Enthalpy of Vaporization (ΔvapH°) | 32.85 | kJ/mol | Majer & Svoboda (1985) |
- Use inert atmospheres (argon/nitrogen) during storage to prevent decomposition. Avoid contact with moisture due to potential fluorocarbon reactivity .
Q. How should researchers address discrepancies in reported thermodynamic data?
- Methodological Answer :
- Compare values across authoritative sources (e.g., NIST, peer-reviewed compilations). For example, boiling points in show a 0.1 K variation between Weast & Grasselli (1989) and Majer & Svoboda (1985). Validate via differential scanning calorimetry (DSC) under controlled conditions, ensuring calibration with standard reference materials .
Advanced Research Questions
Q. What experimental strategies are recommended for studying the compound's phase behavior under non-ambient conditions?
- Methodological Answer :
- Use high-pressure DSC or static vapor-liquid equilibrium (VLE) cells to measure phase transitions (e.g., critical points, vapor pressures) .
- Computational modeling (e.g., COSMO-RS) can predict solubility in fluorinated solvents, but empirical validation via gravimetric analysis is essential .
Q. How can researchers resolve challenges in synthesizing perfluorinated amines like this compound?
- Methodological Answer :
- Fluorination via electrochemical or direct fluorination (F2 gas) requires specialized reactors due to exothermicity and safety risks. Optimize reaction parameters (temperature, pressure) using in situ FTIR monitoring to track intermediate formation .
- Purify crude products via fractional distillation under reduced pressure (≤1 atm), leveraging the compound’s high ΔvapH° to minimize thermal degradation .
Q. What advanced analytical techniques are suitable for detecting trace impurities or decomposition products?
- Methodological Answer :
- Couple GC-MS with electron-capture detection (ECD) to identify fluorinated byproducts (e.g., perfluorobutane fragments). Use high-resolution MS (HRMS) to resolve isobaric interferences .
- For stability studies, conduct accelerated aging tests (40–80°C, 75% RH) and analyze degradation pathways via tandem MS (MS/MS) .
Q. How can computational methods enhance understanding of this compound’s reactivity?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to model bond dissociation energies (BDEs) of C-F bonds, predicting sites of hydrolytic or oxidative attack .
- Molecular dynamics (MD) simulations can elucidate interactions with fluoropolymer matrices, aiding applications in material science (e.g., lubricants, coatings) .
Data Contradictions and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
